3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
Brand Name: Vulcanchem
CAS No.: 1072125-53-1
VCID: VC0029339
InChI: InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D
SMILES: C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]
Molecular Formula: C13H10N2O7S
Molecular Weight: 343.321

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5

CAS No.: 1072125-53-1

Cat. No.: VC0029339

Molecular Formula: C13H10N2O7S

Molecular Weight: 343.321

* For research use only. Not for human or veterinary use.

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 - 1072125-53-1

Specification

CAS No. 1072125-53-1
Molecular Formula C13H10N2O7S
Molecular Weight 343.321
IUPAC Name 3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D
Standard InChI Key NXJUSSNAIUIVKY-RALIUCGRSA-N
SMILES C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, also known by its IUPAC name 3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid, is a deuterated analog of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid. This compound is uniquely identified by its CAS registry number 1072125-53-1, distinguishing it from related compounds such as its non-deuterated parent compound (CAS: 28328-53-2) and other derivatives .

Basic Chemical Properties

The chemical and physical properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 are summarized in the following table:

PropertyValue
CAS Number1072125-53-1
Molecular FormulaC₁₃H₅D₅N₂O₇S
Molecular Weight343.3 g/mol
IUPAC Name3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid
Standard InChIInChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D
OriginPrimarily manufactured in India

The compound features a phenoxy group with five deuterium atoms (D5) replacing the ordinary hydrogen atoms, while maintaining the core structure of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid .

Structural Features

The structure of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 contains several key functional groups:

  • A benzoic acid moiety (carboxylic acid group)

  • A nitro group at position 3

  • A phenoxy-d5 group at position 4, where all five hydrogen atoms are replaced with deuterium

  • A sulfamoyl group (SO₂NH₂) at position 5

This combination of functional groups, particularly the deuterated phenoxy moiety, gives the compound its specific utility in analytical chemistry and pharmaceutical research .

Applications in Pharmaceutical Research

3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 has established applications primarily in the pharmaceutical industry, particularly in relation to Bumetanide research and development.

Analytical Applications

Synthesis and Related Compounds

The synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is a specialized process involving deuteration of the phenoxy group in the parent molecule.

Related Compounds

Several structurally related compounds are worth noting:

  • 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (CAS: 28328-53-2) - The non-deuterated parent compound

  • Desbutyl Bumetanide-d5 (CAS: 1072125-54-2) - Another deuterated compound related to Bumetanide with the molecular formula C₁₃H₇D₅N₂O₅S and molecular weight 313.34

  • 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid-d5 - Also known as d5-3-amino-4-phenoxy-5-sulfamoyl-benzoic acid

These compounds form part of a family of substances used in pharmaceutical research, particularly in relation to Bumetanide and its metabolites or synthetic intermediates .

Analytical Characterization

Proper characterization of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is essential for its application in pharmaceutical research and quality control.

Physical Properties

Based on information about the non-deuterated parent compound, we can infer some likely physical properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5:

  • Appearance: Likely a light brown to yellow solid

  • Solubility: Slightly soluble in DMSO and methanol

  • Storage requirements: Refrigeration recommended for stability

The compound would be expected to have similar physical properties to the non-deuterated version, with some slight modifications due to the isotopic substitution .

Research Significance and Future Perspectives

The significance of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 extends beyond its immediate applications in pharmaceutical quality control.

Current Research Applications

The compound's primary research significance lies in:

  • Serving as a reference standard for pharmaceutical development

  • Enabling precise quantification in mass spectrometric analyses

  • Supporting regulatory compliance in the production of Bumetanide

  • Contributing to analytical method development for drug quality assessment

Future Research Directions

Potential future research directions involving this compound may include:

  • Development of improved analytical methods for Bumetanide and related compounds

  • Investigation of metabolic pathways using deuterium-labeled compounds as tracers

  • Exploration of structure-activity relationships in similar chemical structures

  • Advancement of synthetic methodologies for deuterated pharmaceutical compounds

As analytical techniques continue to evolve, particularly in areas like mass spectrometry and NMR spectroscopy, the utility of deuterated standards like 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is likely to increase, especially in contexts requiring high precision and reliability.

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